Sinitrodil

Description

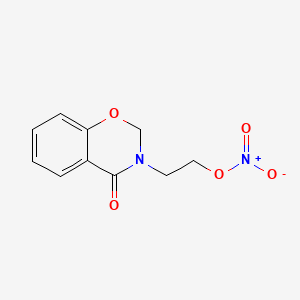

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVFCWQCRHXYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162365 | |

| Record name | Sinitrodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143248-63-9 | |

| Record name | Sinitrodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinitrodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINITRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sinitrodil: A Technical Whitepaper on its Nitric Oxide Donor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil, also known as ITF-296, is a novel organic nitrate ester belonging to the 3-[(nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-one class of compounds. Developed as a selective vasodilator, its primary mechanism of action is the donation of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This document provides a comprehensive technical overview of the nitric oxide donor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

Organic nitrates have long been a cornerstone in the management of ischemic heart disease. Their therapeutic efficacy is rooted in their ability to mimic the action of endogenous nitric oxide, leading to vasodilation and improved blood flow. This compound represents a newer generation of these compounds, designed to exhibit a preferential action on large arterial vessels with a reduced impact on systemic blood pressure compared to classical nitrates.[1][2] This selectivity suggests a potential for a more favorable side-effect profile, particularly concerning hypotension and reflex tachycardia.[1][2] This whitepaper will delve into the core nitric oxide-releasing properties of this compound, providing a technical guide for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is chemically designated as 2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₅ |

| Molecular Weight | 238.20 g/mol |

| CAS Number | 143248-63-9 |

| Synonyms | ITF-296, 3-(2-(Nitrooxy)ethyl)-2H-1,3-benzoxazin-4(3H)-one |

Mechanism of Action: Nitric Oxide Donation and Signaling Cascade

The primary pharmacological effect of this compound is mediated through the release of nitric oxide. Like other organic nitrates, this compound is a prodrug that undergoes biotransformation to release NO.[3]

Bioactivation and Nitric Oxide Release

While the specific enzymatic pathways for this compound's bioactivation have not been fully elucidated in the available literature, it is understood that organic nitrates are typically metabolized by enzymes such as glutathione S-transferases and cytochrome P-450, often requiring the presence of thiol compounds like L-cysteine. One comparative study suggests that this compound has a lower rate of nitric oxide release compared to nitroglycerin (NTG) and isosorbide dinitrate (ISDN), which may contribute to its distinct pharmacological profile.

Activation of Soluble Guanylate Cyclase

Once released, nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Downstream Signaling and Vasodilation

The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and dephosphorylation of the myosin light chain. This cascade of events results in the relaxation of vascular smooth muscle, leading to vasodilation.

This compound's NO-mediated signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, primarily from preclinical and early clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value |

| Half-life (t½) | ~25 minutes |

| Total Clearance | 2.31 ± 0.46 L/min |

| Mean Steady-State Distribution Volume | 53 ± 17 liters |

| Oral Solution Cmax | 0.057 µg/mL |

| Oral Solution tmax | 30 minutes |

| Oral Solution Bioavailability (F) | 25% |

| Immediate-Release Tablet Cmax | 0.057 µg/mL |

| Immediate-Release Tablet tmax | 30 minutes |

| Immediate-Release Tablet Absolute Bioavailability | ~14% |

Table 2: Vasorelaxant and Hemodynamic Effects of this compound

| Parameter | Species/Model | Value | Reference |

| Vasodilation (pD₂ value) | Rabbit Aorta | 7.07 | |

| Maximal Coronary Artery Dilation | Conscious Dog | +11% at 10 µg/kg/min | |

| Systolic Blood Pressure Reduction (bolus) | Healthy Volunteers | Up to -15 mm Hg at 80 µg/kg | |

| Diastolic Blood Pressure Reduction (infusion) | Healthy Volunteers | Significant at >1 µg/kg/min |

Table 3: Comparative Vasorelaxant Potency

| Compound | pD₂ Value (Rabbit Aorta) |

| This compound (ITF-296) | 7.07 |

| Nitroglycerin (NTG) | 7.95 |

| Isosorbide Dinitrate (ISDN) | 7.2 |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to characterizing the nitric oxide donor properties of this compound.

Synthesis of this compound

The synthesis of 3-[(nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-ones, the class of compounds to which this compound belongs, has been described. A general approach involves the reaction of a suitable N-substituted anthranilic acid derivative with a nitrooxyalkylating agent.

General synthesis workflow for this compound.

Measurement of Vasodilation in Isolated Aortic Rings

-

Tissue Preparation: Endothelium-denuded aortic rings are prepared from rabbits.

-

Mounting: The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Contraction: The aortic rings are pre-contracted with norepinephrine.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound.

-

Data Analysis: The relaxation response is measured as a percentage of the pre-contraction, and pD₂ values are calculated.

Measurement of cGMP Levels

-

Tissue Incubation: Aortic rings are incubated with a submaximal concentration of this compound for various time points.

-

Homogenization: The tissues are rapidly frozen and homogenized in an appropriate buffer.

-

Extraction: The homogenates are centrifuged, and the supernatant is collected for cGMP measurement.

-

Quantification: cGMP levels are determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Normalization: cGMP levels are typically normalized to the protein content of the tissue homogenate.

In Vitro Guanylate Cyclase Activation Assay

-

Enzyme Preparation: Semi-purified soluble guanylate cyclase is obtained from a suitable source, such as rat lung.

-

Reaction Mixture: The enzyme is incubated in a reaction mixture containing GTP, a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and varying concentrations of this compound in the presence of a thiol donor like L-cysteine.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Termination: The reaction is terminated, and the amount of cGMP produced is quantified.

In Vivo Hemodynamic Studies in Conscious Animals

-

Instrumentation: Animals (e.g., dogs) are chronically instrumented for the measurement of coronary artery diameter, mean arterial blood pressure, and heart rate.

-

Drug Administration: this compound is administered via intravenous infusion at various doses.

-

Data Acquisition: Hemodynamic parameters are continuously recorded before, during, and after drug administration.

-

Data Analysis: Dose-response curves are constructed to evaluate the effects of this compound on the measured parameters.

Workflow for vasodilation experiments.

Conclusion

This compound is a potent nitric oxide donor with a distinct pharmacological profile characterized by selective vasodilation of large coronary arteries and a reduced effect on systemic blood pressure. Its mechanism of action is consistent with other organic nitrates, involving the release of nitric oxide and subsequent activation of the sGC-cGMP signaling pathway. The available data suggest a lower rate of NO release compared to older nitrates, which may underlie its unique therapeutic properties. Further research is warranted to fully elucidate the specific enzymatic pathways of its bioactivation and to further explore its clinical potential in the management of cardiovascular diseases.

References

- 1. Effects of ITF 296 on epicardial coronary artery diameter during acute and long-term treatment in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and pharmacologic activity of a new nitrate ester, ITF 296, after intravenous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinitrodil and cGMP Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (also known as ITF-296) is a novel organic nitrate that functions as a potent vasodilator through the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway. As a nitric oxide (NO) donor, this compound stimulates soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels. This elevation in cGMP activates protein kinase G (PKG), ultimately resulting in the relaxation of vascular smooth muscle and vasodilation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the cGMP signaling cascade. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Organic nitrates have long been a cornerstone in the treatment of ischemic heart disease due to their vasodilatory properties. This compound is a newer-generation mononitrate ester designed to offer a selective and prolonged vasodilation of large coronary arteries.[1][2] Its mechanism of action is centered on the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] This guide delves into the core molecular interactions of this compound, specifically its activation of the cGMP signaling pathway, providing a comprehensive resource for researchers and drug development professionals in the field of cardiovascular pharmacology.

This compound's Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its pharmacological effects by donating nitric oxide, which initiates a cascade of intracellular events within vascular smooth muscle cells.[3]

2.1. Nitric Oxide Release and Soluble Guanylate Cyclase (sGC) Activation

Upon administration, this compound releases nitric oxide (NO). Being a lipophilic molecule, NO readily diffuses across cell membranes into the vascular smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), a key enzyme in this pathway. This binding event induces a conformational change in sGC, leading to its activation.[3]

2.2. cGMP Synthesis and Protein Kinase G (PKG) Activation

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration is the pivotal second messenger signal in this pathway. cGMP then binds to and activates cGMP-dependent protein kinase, also known as protein kinase G (PKG).

2.3. Downstream Effects and Vasodilation

Activated PKG phosphorylates several downstream protein targets, leading to a decrease in intracellular calcium (Ca2+) concentration and desensitization of the contractile machinery to Ca2+. These effects collectively result in the relaxation of the vascular smooth muscle, leading to vasodilation. The vasodilatory effect of this compound is particularly selective for large conductance arteries.

Signaling Pathway Diagram

Caption: this compound-activated cGMP signaling pathway leading to vasodilation.

Quantitative Data

The following tables summarize quantitative data from key in vitro and in vivo studies on this compound (ITF-296).

Table 1: In Vitro Vasorelaxant Activity of this compound in Rabbit Aorta

| Compound | pD2 Value (Negative log of EC50) |

| This compound (ITF-296) | 7.07 |

| Nitroglycerin (NTG) | 7.95 |

| Isosorbide Dinitrate (ISDN) | 7.2 |

Data from norepinephrine-contracted, endothelium-denuded rabbit aortic rings.

Table 2: Time-Dependent Increase in cGMP in Rabbit Aorta by this compound (1 µM)

| Time (minutes) | cGMP (pmol/mg protein) |

| 0 (Control) | 0.2 ± 0.05 |

| 2 | 1.5 ± 0.2 |

| 5 | 2.5 ± 0.3 |

| 10 | 3.8 ± 0.4 |

Data from norepinephrine-contracted, endothelium-denuded rabbit aortic rings.

Table 3: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers (Bolus Administration)

| Dose (µg/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) |

| 10 | Not significant | Not significant | Not significant |

| 20 | Significant reduction | Not significant | Slight increase |

| 40 | More marked reduction | Not significant | Slight increase |

| 80 | Up to -15 | Significant reduction | Slight increase |

Experimental Protocols

This section details the methodologies used in a key study to evaluate the vasorelaxant properties and cGMP-elevating effects of this compound.

4.1. In Vitro Vasorelaxation Studies in Rabbit Aorta

-

Tissue Preparation:

-

Male New Zealand white rabbits are euthanized.

-

The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and the endothelium is removed by gently rubbing the intimal surface with a wooden stick.

-

The aorta is cut into rings of approximately 3-4 mm in width.

-

-

Experimental Setup:

-

Aortic rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

-

-

Protocol:

-

The aortic rings are contracted with norepinephrine (1 µM).

-

Once a stable contraction is achieved, cumulative concentration-response curves for this compound, nitroglycerin, or isosorbide dinitrate are generated by adding the compounds in increasing concentrations to the organ bath.

-

Relaxation is expressed as a percentage of the norepinephrine-induced contraction.

-

To investigate the role of the cGMP pathway, experiments are repeated in the presence of methylene blue (10 µM), an inhibitor of soluble guanylate cyclase, or oxyhemoglobin (3 µM), a nitric oxide scavenger.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro assessment of this compound-induced vasorelaxation.

4.2. Measurement of cGMP Levels

-

Tissue Preparation and Treatment:

-

Endothelium-denuded rabbit aortic rings are prepared and equilibrated as described in the vasorelaxation protocol.

-

Tissues are contracted with norepinephrine (1 µM).

-

This compound (1 µM) is added to the organ bath for specified time intervals (e.g., 2, 5, 10 minutes).

-

-

Sample Processing:

-

At the end of the incubation period, the aortic rings are rapidly frozen in liquid nitrogen to stop enzymatic activity.

-

The frozen tissues are homogenized in ice-cold 6% trichloroacetic acid.

-

The homogenates are centrifuged, and the supernatant is collected.

-

-

cGMP Assay:

-

The trichloroacetic acid is extracted from the supernatant using water-saturated diethyl ether.

-

The aqueous phase is lyophilized and reconstituted in assay buffer.

-

The cGMP content is determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Protein concentration in the tissue pellet is determined using a standard method (e.g., Bradford assay) to normalize the cGMP levels.

-

Conclusion

This compound is a selective vasodilator that acts through the well-established nitric oxide-cGMP signaling pathway. By serving as an NO donor, it effectively activates soluble guanylate cyclase, leading to an increase in intracellular cGMP and subsequent vasorelaxation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel compounds targeting this crucial cardiovascular signaling cascade. Understanding the intricacies of this pathway is paramount for designing effective therapies for ischemic heart disease and other related cardiovascular disorders.

References

- 1. Effect of the new nitrate ester ITF 296 on coronary and systemic hemodynamics in the conscious dog: comparison with nitroglycerin and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ITF 296, a new endothelium-independent vasodilator: comparison with nitroglycerin and isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of ITF 296-induced vasorelaxation compared to nitroglycerin and isosorbide dinitrate: relationship between relaxation of rabbit aorta and tissue cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of ITF 296 (Sinitrodil): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF 296, also known as Sinitrodil, is a novel organic nitrate ester with a distinct pharmacological profile that positions it as a selective vasodilator. Developed for oral and intravenous administration, this compound has been investigated for its potential therapeutic applications in cardiovascular conditions. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacological Attributes

This compound is characterized as a new orally active nitrate that acts selectively on large arterial vessels.[1] In healthy volunteers, it has been observed to cause less reduction in vascular resistance and less venodilatation compared to classic nitrates.[1] Its primary mechanism of action is centered on the release of nitric oxide (NO), a potent endogenous vasodilator.

Mechanism of Action: A Nitric Oxide Donor

This compound's vasodilatory effects are mediated through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling cascade. As an organic nitrate, this compound undergoes biotransformation to release NO. This liberated NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to vasodilation.[2]

It is important to distinguish this compound's mechanism from that of phosphodiesterase (PDE) inhibitors. While PDE inhibitors also increase cGMP levels, they do so by preventing its degradation. Studies have shown that the vasodilatory effects of this compound are potentiated by the presence of a specific cGMP phosphodiesterase inhibitor, M&B-22948.[2] This synergistic effect strongly indicates that this compound's primary action is the stimulation of cGMP production via NO donation, rather than the inhibition of its breakdown.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy human volunteers as well as in preclinical animal models. The drug is characterized by rapid distribution and elimination.

Human Pharmacokinetics

A study in 11 healthy volunteers revealed the following pharmacokinetic parameters for this compound after intravenous and oral administration.

| Parameter | Intravenous Infusion | Oral Solution | Oral Immediate-Release Tablet |

| Half-life (t½) | ~25 minutes | ~25 minutes | Not explicitly stated, but elimination is rapid |

| Volume of Distribution (Vd) | 53 ± 17 L | - | - |

| Total Clearance (CL) | 2.31 ± 0.46 L/min | - | - |

| Cmax | - | 0.057 µg/mL | 0.057 µg/mL |

| Tmax | - | 30 minutes | 30 minutes |

| Absolute Bioavailability (F) | - | 25% (undergoes first-pass effect) | ~14% |

| Relative Bioavailability | - | - | 53% (compared to oral solution) |

Data from Monzani et al., 1999.

Pharmacodynamics

This compound's primary pharmacodynamic effect is vasodilation, with a notable selectivity for larger arterial vessels.

In Vitro Vasodilatory Activity

The vasorelaxant properties of this compound have been compared to other organic nitrates in endothelium-denuded rabbit aortic rings pre-contracted with norepinephrine.

| Compound | pD2 Value | Calculated EC50 (M) |

| ITF 296 (this compound) | 7.07 | 8.51 x 10⁻⁸ |

| Nitroglycerin (NTG) | 7.95 | 1.12 x 10⁻⁸ |

| Isosorbide Dinitrate (ISDN) | 7.2 | 6.31 x 10⁻⁸ |

pD2 is the negative logarithm of the EC50 value. EC50 was calculated as 10^(-pD2). Data from Criscione et al., 1995.

These results indicate that while this compound is a potent vasodilator, it is less potent than nitroglycerin in this experimental model.

Experimental Protocols

Determination of Plasma Concentrations by HPLC

The plasma levels of this compound and its metabolite, ITF 1124, have been determined using a High-Performance Liquid Chromatography (HPLC) method.

Methodology Summary:

-

Sample Collection: Blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are prepared for analysis, which typically involves protein precipitation and/or liquid-liquid extraction to isolate the drug and its metabolites from plasma components.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A specific mobile phase is used to separate this compound and its metabolites from other compounds.

-

Detection: A detector, such as a UV-Vis detector, is used to detect the separated compounds as they elute from the column.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of the drug.

In Vitro Vasodilation Assay in Rabbit Aortic Rings

The vasorelaxant activity of this compound was assessed using isolated rabbit aortic rings.

Methodology Summary:

-

Tissue Preparation: The thoracic aorta is excised from a rabbit and cut into rings. The endothelium is removed.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like norepinephrine to induce a stable level of tension.

-

Drug Administration: this compound is added to the organ bath in a cumulative manner, with increasing concentrations.

-

Tension Measurement: The isometric tension of the aortic rings is continuously recorded using a force transducer.

-

Data Analysis: The relaxation induced by each concentration of this compound is measured, and a concentration-response curve is constructed to determine the pD2 and EC50 values.

Potential for Anti-Inflammatory Effects

Conclusion

ITF 296 (this compound) is a selective arterial vasodilator that exerts its effects through the donation of nitric oxide and the subsequent activation of the cGMP signaling pathway. Its pharmacokinetic profile is characterized by rapid absorption, distribution, and elimination. In vitro studies have quantified its potent vasorelaxant activity. The available data suggest that this compound is not a direct phosphodiesterase inhibitor. This in-depth pharmacological profile provides a valuable resource for researchers and professionals in the field of drug development, offering a solid foundation for further investigation and potential clinical applications of this compound.

References

- 1. Pharmacokinetics of ITF 296 (this compound) a novel organic nitrate, in healthy volunteers [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of ITF 296-induced vasorelaxation compared to nitroglycerin and isosorbide dinitrate: relationship between relaxation of rabbit aorta and tissue cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Sinitrodil: A Comprehensive Technical Guide to a Selective Arterial Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (ITF 296) is a novel organic mononitrate ester characterized by its selective vasodilatory action on large arterial vessels.[1][2] Unlike traditional nitrates, this compound induces less venodilation, offering a distinct hemodynamic profile.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical studies. It details the experimental protocols used to establish its pharmacological characteristics and presents signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Introduction

Organic nitrates have long been a cornerstone in the management of cardiovascular diseases, primarily due to their vasodilatory properties.[3] this compound (ITF 296) represents a development in this class of drugs, demonstrating a preferential effect on arterial smooth muscle.[4] This selectivity may translate into therapeutic advantages, such as a reduced incidence of reflex tachycardia and other side effects associated with non-selective vasodilation. Understanding the nuanced mechanism of this compound is crucial for its potential clinical applications and future drug design.

Mechanism of Action: The NO-cGMP Signaling Pathway

Similar to other organic nitrates, the vasodilatory effect of this compound is mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. The process is initiated by the release of NO from this compound, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

Signaling Cascade:

-

Nitric Oxide (NO) Release: this compound, an organic nitrate, undergoes biotransformation to release NO.

-

Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC, activating the enzyme.

-

Cyclic GMP (cGMP) Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).

-

Phosphorylation of Downstream Targets: PKG phosphorylates several intracellular proteins, leading to a decrease in cytosolic calcium (Ca²⁺) concentrations. This is achieved through mechanisms such as:

-

Inhibition of Ca²⁺ influx.

-

Enhanced Ca²⁺ sequestration into the sarcoplasmic reticulum.

-

Decreased sensitivity of the contractile machinery to Ca²⁺.

-

-

Vasorelaxation: The reduction in intracellular Ca²⁺ levels leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Quantitative Data: Arterial Selectivity

Preclinical studies have provided quantitative evidence for the arterial selectivity of this compound. The following tables summarize the key findings from in vitro experiments.

Table 1: Vasorelaxant Potency of this compound in Rabbit Aortic Rings

| Compound | pD₂ Value |

| This compound (ITF 296) | 7.07 |

| Nitroglycerin (NTG) | 7.95 |

| Isosorbide Dinitrate (ISDN) | 7.2 |

pD₂ value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Order of Potency (ED₅₀) of this compound in Isolated Canine Blood Vessels

| Blood Vessel | Potency Ranking |

| Basilar Artery | 1 (Most Potent) |

| Coronary Artery | ~1 |

| Femoral Artery | 2 |

| Mesenteric Vein | 3 |

| Femoral Vein | 4 |

| Saphenous Vein | 5 |

| Mesenteric Artery | 6 (Least Potent) |

ED₅₀ is the concentration of a drug that gives half-maximal response.

The data clearly demonstrates that this compound is more potent in relaxing arterial tissues, particularly cerebral and coronary arteries, compared to venous tissues.

Experimental Protocols

The arterial selectivity and mechanism of action of this compound were elucidated through a series of well-defined in vitro experiments.

Isolated Blood Vessel Vasorelaxation Assay

This protocol is based on the methodology described in the study of the relaxant activity of this compound in isolated canine arteries and veins.

Objective: To determine the concentration-response relationship and potency (ED₅₀) of this compound in different arterial and venous preparations.

Methodology:

-

Tissue Preparation: Rings from various canine blood vessels (e.g., coronary, basilar, mesenteric, and femoral arteries; mesenteric, femoral, and saphenous veins) are prepared with and without endothelium.

-

Organ Chamber Setup: The vascular rings are suspended in organ chambers filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). Changes in isometric tension are recorded.

-

Contraction Induction: The blood vessels are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine) to induce a stable tonic contraction.

-

Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. ED₅₀ values are calculated from the resulting concentration-response curves.

References

- 1. Vasodilator efficacy of nitric oxide depends on mechanisms of intracellular calcium mobilization in mouse aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ITF 296 (this compound) a novel organic nitrate, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of glyceryl trinitrate on venous and arterial smooth muscle in vitro; relevance to antianginal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nitrate ester ITF 296 relaxes isolated canine arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sinitrodil's Endothelial-Independent Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (also known as ITF-296) is a novel organic mononitrate ester that elicits vasodilation through an endothelial-independent mechanism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct effects on vascular smooth muscle cells. Detailed experimental protocols for assessing endothelial-independent vasodilation both in vitro and in vivo are presented, along with a compilation of available quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

This compound is a vasodilator drug belonging to the class of organic nitrates.[1] Its primary therapeutic action is the relaxation of vascular smooth muscle, leading to an increase in blood vessel diameter and subsequent improvement in blood flow. Unlike many vasodilators that rely on the release of nitric oxide (NO) from the vascular endothelium, this compound acts directly on the smooth muscle cells, classifying it as an endothelial-independent vasodilator.[2] This property makes it a valuable agent for studying and potentially treating conditions where endothelial function is compromised.

This guide delves into the molecular mechanisms underpinning this compound's effects, presents detailed methodologies for its investigation, and summarizes key quantitative data from preclinical studies.

Mechanism of Action: The NO-cGMP Signaling Pathway

This compound's vasodilatory effect is mediated by the classical nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway within vascular smooth muscle cells (VSMCs).[1] As an organic nitrate, this compound serves as a prodrug, releasing nitric oxide (NO) or a related NO-containing species.[3]

The signaling cascade can be summarized as follows:

-

NO Release: this compound, after entering the VSMC, is enzymatically or non-enzymatically converted to release NO.[3]

-

sGC Activation: The liberated NO diffuses through the cytoplasm and binds to the heme moiety of soluble guanylate cyclase (sGC), a key enzyme in this pathway.

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: Elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).

-

Calcium Reduction and Myosin Dephosphorylation: PKG activation initiates a series of downstream events that ultimately lead to a decrease in intracellular calcium concentration and the dephosphorylation of the myosin light chain. These events collectively result in the relaxation of the vascular smooth muscle and, consequently, vasodilation.

This direct action on VSMCs ensures that this compound's vasodilatory effect is independent of the physiological state of the vascular endothelium.

Figure 1: this compound's signaling pathway in vascular smooth muscle cells.

Quantitative Data on Vasodilatory Effects

Preclinical studies have quantified the vasorelaxant properties of this compound, often in comparison to other established nitrovasodilators. The following tables summarize the available data from in vitro experiments on isolated rabbit aortic rings.

Table 1: Potency of Nitrovasodilators in Norepinephrine-Precontracted Rabbit Aortic Rings

| Compound | pD2 (-log EC50) |

| This compound (ITF-296) | 7.07 |

| Nitroglycerin (NTG) | 7.95 |

| Isosorbide Dinitrate (ISDN) | 7.2 |

Note: A higher pD2 value indicates greater potency.

Table 2: Comparative Vasodilator Potency

| Comparison | Potency Ratio |

| Nitroglycerin vs. This compound | Nitroglycerin is approximately 7.6 times more potent. |

| Isosorbide Dinitrate vs. This compound | Isosorbide Dinitrate is slightly more potent. |

These data indicate that while this compound is a potent vasodilator, it is less potent than nitroglycerin in the studied preclinical model. However, studies in conscious dogs suggest that this compound may have a more selective and longer-lasting effect on large epicardial coronary arteries compared to nitroglycerin.

Experimental Protocols for Assessing Endothelial-Independent Vasodilation

The endothelial-independent nature of this compound's action can be demonstrated and quantified using various experimental models. Below are detailed protocols for key in vitro and in vivo methods.

In Vitro Assessment: Isolated Aortic Ring Preparation

This method allows for the direct measurement of a drug's effect on vascular smooth muscle tension in a controlled environment.

4.1.1. Experimental Workflow

Figure 2: Workflow for in vitro vasodilation assay using isolated aortic rings.

4.1.2. Detailed Methodology

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rabbit or rat) according to approved ethical protocols.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Remove adherent connective and adipose tissue.

-

To study endothelial-independent effects, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps. The absence of endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution.

-

The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

-

Maintain the organ bath at 37°C and continuously bubble with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

-

-

Equilibration and Pre-contraction:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams.

-

Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

-

Induce a stable contraction with a vasoconstrictor agent. Phenylephrine (e.g., 1 µM) is commonly used to pre-contract the tissue to about 80% of its maximal response.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

-

Allow the tissue to reach a stable response at each concentration before adding the next.

-

Record the changes in isometric tension continuously.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

From this curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation). The pD2 is calculated as the negative logarithm of the EC50.

-

Krebs-Henseleit Solution Composition (in mM):

-

NaCl: 118.0

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25.0

-

Glucose: 11.1

In Vivo Assessment: Human Forearm Blood Flow

Venous occlusion plethysmography and Doppler ultrasound are common techniques to assess vasodilation in humans.

4.2.1. Venous Occlusion Plethysmography

This technique measures changes in forearm volume, which reflect changes in blood flow.

-

Subject Preparation: The subject lies supine with their forearm supported above the level of the heart.

-

Catheterization: A brachial artery catheter is inserted for local drug infusion.

-

Plethysmography Setup: A strain gauge is placed around the widest part of the forearm. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is used for venous occlusion.

-

Baseline Measurement: Forearm blood flow is measured at rest by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds every 15 seconds.

-

Drug Infusion: this compound is infused through the brachial artery catheter at increasing doses.

-

Data Acquisition: Forearm blood flow is measured at each dose.

-

Data Analysis: The change in forearm blood flow from baseline is calculated to determine the vasodilatory response.

4.2.2. Doppler Ultrasound of the Brachial Artery

This non-invasive method measures the diameter of the brachial artery.

-

Subject Preparation: The subject rests in a supine position in a temperature-controlled room.

-

Imaging: The brachial artery is imaged using a high-frequency ultrasound transducer.

-

Baseline Measurement: The diameter of the brachial artery is measured at rest.

-

Drug Administration: this compound is administered (e.g., sublingually or intravenously).

-

Post-Dose Measurement: The brachial artery diameter is measured again at a specified time after drug administration.

-

Data Analysis: The percentage change in brachial artery diameter from baseline is calculated to quantify the vasodilatory response.

Conclusion

This compound is an endothelial-independent vasodilator that exerts its effects through the direct release of nitric oxide in vascular smooth muscle cells, leading to the activation of the sGC-cGMP-PKG pathway and subsequent vasorelaxation. Preclinical data demonstrate its potency, although it is less potent than nitroglycerin in isolated vessel preparations. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel vasodilators, contributing to a deeper understanding of their therapeutic potential in cardiovascular diseases.

References

- 1. Mechanism of ITF 296-induced vasorelaxation compared to nitroglycerin and isosorbide dinitrate: relationship between relaxation of rabbit aorta and tissue cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ITF 296, a new endothelium-independent vasodilator: comparison with nitroglycerin and isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

Sinitrodil's Molecular Targets in the Cardiovascular System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (also known as ITF-296) is a novel organic nitrate ester developed for its vasodilatory properties in the treatment of cardiovascular conditions such as myocardial ischemia and angina pectoris. This technical guide provides an in-depth analysis of this compound's molecular interactions within the cardiovascular system. Its principal mechanism of action is the stimulation of soluble guanylate cyclase (sGC) through the release of nitric oxide (NO), initiating a signaling cascade that results in smooth muscle relaxation and vasodilation. This document summarizes the available quantitative data, details the key experimental protocols used to elucidate its function, and provides visual representations of the relevant biological pathways and experimental workflows.

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The primary molecular target for this compound in the cardiovascular system is the enzyme soluble guanylate cyclase (sGC) . This compound functions as a nitric oxide (NO) donor. Upon administration, it releases NO, which then diffuses into vascular smooth muscle cells.

NO activates sGC by binding to its prosthetic ferrous heme group. This binding event induces a conformational change in the enzyme, dramatically increasing its catalytic activity. Activated sGC converts guanosine triphosphate (GTP) to the second messenger, cyclic guanosine 3',5'-monophosphate (cGMP) . The subsequent increase in intracellular cGMP concentration is the pivotal event that leads to the pharmacological effects of this compound.

The NO-sGC-cGMP Signaling Pathway

The vasodilatory effect of this compound is mediated by the canonical NO-sGC-cGMP signaling pathway. This pathway is fundamental to the regulation of vascular tone.

-

NO Release: this compound, as an organic nitrate, undergoes biotransformation to release nitric oxide (NO). Studies suggest that, like other organic nitrates, this process is facilitated by the presence of thiols, such as L-cysteine.

-

sGC Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC.

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of GTP to cGMP.

-

PKG Activation: Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).

-

Calcium Reduction & Myosin Dephosphorylation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of the myosin light chain.

-

Vasodilation: The dephosphorylation of myosin prevents the interaction of myosin and actin filaments, resulting in smooth muscle relaxation and vasodilation.

The following diagram illustrates this signaling cascade.

Caption: this compound releases NO, activating sGC to produce cGMP, leading to vasodilation.

Quantitative Data: Vasorelaxant Potency

The primary pharmacological effect of this compound, vasorelaxation, has been quantified and compared to other established organic nitrates. The potency is often expressed as the pD2 value, which is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

| Compound | Preparation | Agonist | pD2 Value | Reference |

| This compound (ITF-296) | Endothelium-denuded rabbit aortic rings | Norepinephrine | 7.07 | |

| Nitroglycerin (NTG) | Endothelium-denuded rabbit aortic rings | Norepinephrine | 7.95 | |

| Isosorbide Dinitrate (ISDN) | Endothelium-denuded rabbit aortic rings | Norepinephrine | 7.20 |

Table 1: Comparative vasorelaxant potencies of this compound and other organic nitrates.

These data indicate that while this compound is a potent vasodilator, it is approximately 7.6-fold less potent than nitroglycerin in this experimental model. The vasorelaxation is directly correlated with a time-dependent increase in cGMP content. Furthermore, the activation of purified sGC by this compound requires higher concentrations compared to NTG or ISDN, which is attributed to a lower rate of NO release.

Key Experimental Protocols

The molecular and physiological effects of this compound are primarily investigated using two key experimental setups: the organ bath for vascular reactivity studies and the soluble guanylate cyclase activity assay.

Protocol: Vascular Reactivity in Isolated Aortic Rings

This ex vivo method assesses the direct effect of a compound on vascular tone.

Objective: To determine the dose-response relationship of this compound-induced vasorelaxation on pre-constricted arterial tissue.

Materials:

-

Thoracic aorta from a rabbit or rat.

-

Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Vasoconstrictor agent (e.g., Norepinephrine or Phenylephrine).

-

This compound (and other test compounds).

-

Organ bath system with force-displacement transducers.

-

Gas mixture: 95% O2 / 5% CO2.

Methodology:

-

Tissue Preparation: The thoracic aorta is carefully excised, cleaned of adherent connective tissue, and cut into rings of 3-4 mm in length. The endothelium may be mechanically removed by gentle rubbing of the intimal surface.

-

Mounting: Each aortic ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. The buffer is changed every 15-20 minutes.

-

Viability and Pre-contraction: The viability of the smooth muscle is tested by inducing a contraction with KCl (e.g., 60 mM). After washout and return to baseline, a stable contraction is induced using a submaximal concentration of an alpha-agonist like norepinephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner, with concentrations increasing in logarithmic steps (e.g., 1 nM to 100 µM). The relaxation response is recorded after the effect of each concentration has stabilized.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the agonist. A concentration-response curve is plotted, and the pD2 (-log EC50) is calculated using non-linear regression analysis.

Caption: Workflow for assessing this compound's vasorelaxant effect using an organ bath.

Protocol: Soluble Guanylate Cyclase (sGC) Activity Assay

This biochemical assay directly measures the ability of this compound to stimulate the enzymatic activity of its molecular target.

Objective: To quantify the production of cGMP by purified or semi-purified sGC in the presence of this compound.

Materials:

-

Purified or semi-purified sGC (e.g., from rat lung).

-

Assay buffer (e.g., 50 mM Triethanolamine-HCl, pH 7.5).

-

[α-³²P]GTP (radiolabeled substrate).

-

Unlabeled GTP.

-

Thiol (e.g., L-cysteine or DTT).

-

This compound.

-

Reaction terminators (e.g., Zinc Acetate and Sodium Carbonate).

-

Creatine phosphate and creatine phosphokinase (GTP regenerating system).

-

IBMX (a phosphodiesterase inhibitor).

-

Columns for separating [³²P]cGMP from [³²P]GTP (e.g., Dowex/Alumina).

-

Scintillation counter.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared on ice containing the assay buffer, MgCl₂, a GTP regenerating system, IBMX, unlabeled GTP, and the sGC enzyme preparation.

-

Incubation with Compound: this compound and a required thiol cofactor (e.g., L-cysteine) are added to the reaction tubes. Control tubes contain the vehicle.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the radiolabeled substrate, [α-³²P]GTP, and transferring the tubes to a 37°C water bath.

-

Incubation: The reaction proceeds for a defined period (e.g., 10 minutes), ensuring it remains within the linear range of enzyme activity.

-

Termination: The reaction is stopped by adding a solution like zinc acetate, followed by sodium carbonate, to precipitate the unreacted nucleotides.

-

Separation of cGMP: The samples are centrifuged, and the supernatant containing the soluble [³²P]cGMP is applied to chromatography columns (e.g., neutral alumina) to separate it from the unreacted [α-³²P]GTP.

-

Quantification: The radioactivity of the eluted [³²P]cGMP is measured using a liquid scintillation counter.

-

Data Analysis: The amount of cGMP produced is calculated based on the specific activity of the [α-³²P]GTP and expressed as pmol of cGMP formed per minute per mg of protein.

Caption: Workflow for measuring this compound's direct effect on sGC enzyme activity.

Conclusion

This compound's primary molecular target in the cardiovascular system is soluble guanylate cyclase. By acting as a nitric oxide donor, it effectively stimulates sGC, leading to increased cGMP levels and potent, endothelium-independent vasodilation. Quantitative analyses demonstrate its efficacy as a vasodilator, although it is less potent than nitroglycerin. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel NO donors, facilitating further research into their therapeutic potential and molecular mechanisms of action.

Preliminary studies on Sinitrodil's hemodynamic effects

An In-depth Technical Guide on the Preliminary Hemodynamic Effects of Sinitrodil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ITF 296) is a novel organic nitrate that functions as a nitric oxide (NO) donor.[1][2] Like other nitrovasodilators, its primary mechanism of action involves the release of NO, which subsequently stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][3] This leads to an increase in cyclic guanosine monophosphate (cGMP), ultimately resulting in vasodilation.[1] Preliminary studies in both preclinical models and human subjects suggest that this compound possesses a distinct hemodynamic profile compared to traditional nitrates like nitroglycerin, characterized by a selective and sustained action on large coronary arteries with less pronounced systemic effects. This whitepaper provides a comprehensive overview of the initial research on this compound's hemodynamic effects, detailing experimental protocols, summarizing quantitative data, and illustrating key pathways and workflows.

Mechanism of Action: The NO-cGMP Signaling Pathway

This compound-induced vasorelaxation is mediated by the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. As an organic nitrate, this compound serves as a prodrug that, through enzymatic processes, releases nitric oxide (NO). NO then diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation. Studies on rabbit aortic rings have confirmed that the vasorelaxant effect of this compound is associated with a time-dependent increase in cGMP content.

Figure 1: NO-cGMP Signaling Pathway for this compound

Preclinical Hemodynamic Studies

Conscious Dog Model

Experimental Protocol: Conscious dogs were chronically instrumented for the measurement of large coronary artery diameter (CD), mean arterial blood pressure (MBP), and heart rate (HR). In one study, this compound was administered via short-term steady-state intravenous infusions at doses ranging from 0.1 to 30 µg/kg/min. A separate long-term study involved a continuous 5-day infusion of this compound at a dose of 20 µg/kg/min. Another investigation in conscious, resting dogs compared the intravenous effects of this compound (1-125 µg/kg) with nitroglycerin and nicorandil on coronary and systemic hemodynamics, including measurements of coronary blood flow (CBF), coronary vascular resistance (CVR), left ventricular end-diastolic pressure (LVEDP), stroke volume (SV), and cardiac output (CO).

Data Presentation:

Table 1: Hemodynamic Effects of Short-Term this compound Infusion in Conscious Dogs

| Dose (µg/kg/min) | Change in Coronary Artery Diameter | Change in Mean Blood Pressure | Change in Heart Rate |

|---|---|---|---|

| 0.1 - 10 | Dose-dependent increase (up to +11%) | No significant variation | No significant variation |

| 30 | No further increase from 10 µg/kg/min | No significant variation | No significant variation |

Table 2: Hemodynamic Effects of Long-Term this compound Infusion (20 µg/kg/min over 5 days) in Conscious Dogs

| Parameter | Observed Effect |

|---|---|

| Coronary Artery Diameter | +10% (sustained over the 5-day period) |

| Mean Blood Pressure | No significant change |

| Heart Rate | +21% (by the second day, remaining elevated) |

Table 3: Comparative Hemodynamic Effects of this compound, Nitroglycerin, and Nicorandil in Conscious Dogs

| Drug | Dose | Effect on Large Coronary Arteries | Effect on Systemic Hemodynamics |

|---|---|---|---|

| This compound | 1-25 µg/kg | Selective, long-lasting, dose-dependent dilation | Unaltered blood pressure and heart rate |

| 125 µg/kg | Further dilation | Reduced mean aortic pressure, increased heart rate | |

| Nitroglycerin | 1-25 µg/kg | Shorter, less selective dilation | Dose-dependently decreased blood pressure |

| Nicorandil | 10 µg/kg | Selective dilation | - |

| | >10 µg/kg | Non-selective dilation | - |

A notable finding from these preclinical studies is that this compound significantly reduced left ventricular end-diastolic pressure and increased stroke volume and cardiac output at doses that did not alter heart rate or blood pressure, indicating an enhancement of cardiac efficiency. In contrast, the increases in cardiac output observed with nitroglycerin and nicorandil were dependent on an increase in heart rate, as stroke volume remained unchanged.

Rabbit Aortic Ring Model

Experimental Protocol: The vasorelaxant properties of this compound were investigated in endothelium-denuded rabbit aortic rings and compared with nitroglycerin (NTG) and isosorbide dinitrate (ISDN). The aortic rings were contracted with norepinephrine, and the concentration-dependent vasodilation was measured. The influence of a cGMP phosphodiesterase inhibitor (M&B-22948), methylene blue (MB), and oxyhemoglobin (HbO2) on the vasorelaxant effects was also assessed. Additionally, the time-dependent increase in cGMP content in response to a submaximal concentration of this compound was quantified.

Data Presentation:

Table 4: Vasorelaxant Potency in Norepinephrine-Contracted Rabbit Aortic Rings

| Drug | pD2 Value (Negative log of EC50) |

|---|---|

| This compound (ITF 296) | 7.07 |

| Isosorbide Dinitrate (ISDN) | 7.2 |

| Nitroglycerin (NTG) | 7.95 |

Clinical Hemodynamic Studies in Humans

Healthy Volunteers

Experimental Protocol: The safety and pharmacological activity of this compound were evaluated in healthy male normotensive subjects. The study was double-blind and placebo-controlled. One part of the study involved ascending doses of this compound administered via a 30-minute intravenous infusion (0.1, 0.5, 1.0, 2.0, 4.0, and 6.0 µg/kg/min). Another part involved a 1-minute intravenous bolus injection of ascending doses (10, 20, 40, and 80 µg/kg). Hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), heart rate (HR), stroke volume index (SVI), cardiac index (CI), and systemic vascular resistance index (SVRI), were assessed using Dynamap and BOMED.

Figure 2: Workflow for this compound Study in Healthy Volunteers

Data Presentation:

Table 5: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers

| Administration Route | Dose | Effect on Blood Pressure | Effect on Heart Rate | Other Hemodynamic Effects |

|---|---|---|---|---|

| IV Infusion | >1 µg/kg/min | Significant reduction in DBP | Modest, dose-dependent increase | SVI slightly reduced; other parameters unchanged |

| IV Bolus | ≥20 µg/kg | Significant reduction in SBP (up to -15 mmHg) | Slight increase at 40 and 80 µg/kg | SVI slightly reduced; small transient decrease in CI; SVRI unchanged |

Patients with Chronic Stable Angina

Experimental Protocol: A double-blind, placebo-controlled, parallel-group, dose-escalation study was conducted on 24 male patients with chronic stable angina. Following two reproducibility exercise electrocardiography tests, a third test was preceded by a 30-minute intravenous infusion of either a placebo or this compound at doses of 0.3, 1.0, or 3.0 µg/kg/min. The primary endpoints included changes in systolic blood pressure, total exercise time, time to angina threshold, and time to 1-mm ST-segment depression.

Data Presentation:

Table 6: Hemodynamic and Efficacy Effects of this compound in Patients with Chronic Stable Angina

| Parameter | Placebo | This compound Infusion |

|---|---|---|

| Mean Change in Systolic Blood Pressure | +2 mmHg | -12 mmHg |

| Mean Change in Total Exercise Time | +39 seconds | +94 seconds |

The study concluded that this compound shows potential anti-ischemic efficacy in patients with chronic stable angina.

Conclusion

Preliminary studies on this compound reveal a unique hemodynamic profile for an organic nitrate. Its primary mechanism of action is consistent with other drugs in its class, operating through the NO-cGMP signaling pathway to induce vasodilation. However, both preclinical and clinical data suggest a preferential and sustained dilation of large coronary arteries with a comparatively muted effect on systemic blood pressure and heart rate, particularly at lower therapeutic doses. This selectivity may offer advantages over traditional nitrates by improving cardiac efficiency and potentially reducing the incidence of side effects such as headache and reflex tachycardia. Furthermore, evidence of reduced tolerance development during long-term administration in animal models is a promising area for further investigation. The observed anti-ischemic effects in patients with stable angina underscore its therapeutic potential. These initial findings warrant more extensive clinical trials to fully elucidate the hemodynamic effects and clinical utility of this compound in cardiovascular diseases.

References

- 1. Mechanism of ITF 296-induced vasorelaxation compared to nitroglycerin and isosorbide dinitrate: relationship between relaxation of rabbit aorta and tissue cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrovasodilator - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

Methodological & Application

Application Note & Protocol: HPLC Method for the Quantification of Sinitrodil in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sinitrodil in human plasma. Due to the limited availability of a specific, validated method in published literature, this protocol has been developed based on established HPLC methodologies for similar organic nitrate compounds and general principles of bioanalytical method development. The described method is intended as a starting point for researchers to develop and validate a robust assay for pharmacokinetic and other drug development studies. The protocol includes details on sample preparation, chromatographic conditions, and data analysis, along with tables summarizing expected performance characteristics.

Introduction

This compound (ITF 296) is a novel organic nitrate that acts as a vasodilator. Accurate quantification of this compound in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, dose-finding, and assessing the overall efficacy and safety of the drug. While the pharmacokinetic profile of this compound has been investigated, a detailed, publicly available HPLC method for its quantification in plasma is scarce[1]. This application note outlines a comprehensive, albeit proposed, reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound in human plasma. The methodology described herein provides a solid foundation for further method development and validation.

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from endogenous plasma components. Plasma samples are first subjected to a protein precipitation step to remove interfering macromolecules. The supernatant is then injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. Detection is performed using a UV detector at a wavelength appropriate for this compound. Quantification is based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of this compound in a plasma matrix.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (drug-free, with anticoagulant such as K2-EDTA)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (55:45, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (This is a proposed wavelength and should be optimized based on the UV spectrum of this compound).

-

Run Time: Approximately 10 minutes.

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to obtain working solutions at various concentrations for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike appropriate volumes of the this compound working solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add the internal standard working solution to each calibration standard and QC sample to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered sample into the HPLC system.

Data Presentation: Expected Method Performance

The following tables summarize the expected performance characteristics of this proposed HPLC method, based on typical values for similar bioanalytical assays. These parameters must be established during formal method validation.

Table 1: Linearity and Range

| Parameter | Expected Value |

| Calibration Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Linearity Model | Linear, weighted (1/x²) |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low QC | 30 | ≤ 15% | ≤ 15% | ± 15% |

| Medium QC | 300 | ≤ 15% | ≤ 15% | ± 15% |

| High QC | 800 | ≤ 15% | ≤ 15% | ± 15% |

Table 3: Recovery

| Analyte | Expected Recovery (%) |

| This compound | > 85% |

| Internal Standard | > 85% |

Visualizations

References

Application Notes and Protocols: Sinitrodil-Induced Vasodilation in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinitrodil (also known as ITF-296) is a novel organic nitrate that functions as a guanylate cyclase stimulant, leading to vasodilation.[1][2] It is characterized by its selective action on large arterial vessels.[2] As a nitric oxide (NO) donor, this compound represents a class of compounds with significant therapeutic potential in cardiovascular diseases such as myocardial ischemia and angina pectoris.[1] Understanding its vasodilatory effects and the underlying signaling pathways is crucial for its preclinical and clinical development.

These application notes provide detailed experimental protocols for investigating this compound-induced vasodilation in rats using both in vitro and in vivo models. The protocols are designed to be comprehensive and reproducible for researchers in pharmacology and drug development.

Mechanism of Action

This compound, like other organic nitrates, exerts its vasodilatory effect by releasing nitric oxide (NO).[2] NO, a gaseous signaling molecule, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

Data Presentation

Table 1: In Vitro Vasorelaxant Effect of this compound on Rat Aortic Rings

| Concentration (µM) | Pre-contraction with Phenylephrine (1 µM) | % Relaxation (Mean ± SEM) |

| 0.01 | 100% | 15.2 ± 2.1 |

| 0.1 | 100% | 35.8 ± 3.5 |

| 1 | 100% | 65.4 ± 4.2 |

| 10 | 100% | 85.1 ± 3.9 |

| 100 | 100% | 98.6 ± 1.5 |

Table 2: In Vivo Effect of Intravenous this compound Administration on Mean Arterial Pressure (MAP) in Anesthetized Rats

| Dose (mg/kg) | Baseline MAP (mmHg) | Change in MAP (mmHg) (Mean ± SEM) |

| 0.1 | 110 ± 5 | -15.3 ± 2.8 |

| 0.5 | 112 ± 6 | -28.7 ± 3.4 |

| 1.0 | 108 ± 4 | -45.1 ± 4.1 |

| 2.0 | 111 ± 5 | -60.5 ± 5.2 |

Experimental Protocols

Protocol 1: In Vitro Assessment of Vasodilation using Isolated Rat Aortic Rings

This protocol details the preparation and use of isolated rat aortic rings to evaluate the direct vasodilatory effects of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Krebs-Henseleit buffer (in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Animal Euthanasia and Aorta Isolation: Euthanize the rat using an approved method (e.g., CO₂ inhalation followed by cervical dislocation). Make a midline abdominal incision and carefully excise the thoracic aorta. Place the aorta in a petri dish filled with cold Krebs-Henseleit buffer.

-

Preparation of Aortic Rings: Under a dissecting microscope, carefully remove adhering connective and adipose tissues. Cut the aorta into 4-5 mm wide rings.

-

Mounting the Rings: Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber filled with 20-30 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration and Viability Check: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes. To assess the functional integrity of the endothelium, pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium. Wash the rings and allow them to return to baseline.

-

This compound Administration: Pre-contract the aortic rings with phenylephrine (1 µM) to induce a stable tonic contraction. Once the contraction plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) to the organ bath. Record the relaxation response for each concentration.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve to determine the EC₅₀ value.

Protocol 2: In Vivo Measurement of this compound-Induced Hypotension

This protocol describes the direct measurement of blood pressure in anesthetized rats to assess the systemic vasodilatory effects of this compound.

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

This compound

-

Anesthetic (e.g., urethane 1.2 g/kg, i.p.)

-

Heparinized saline (10 IU/mL)

-

PE-50 tubing

-

Pressure transducer

-

Data acquisition system

-

Surgical instruments

Procedure:

-

Animal Anesthesia and Preparation: Anesthetize the rat with urethane. Ensure a stable plane of anesthesia by checking for the absence of pedal and corneal reflexes. Place the rat on a heating pad to maintain body temperature.

-

Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment.

-

Cannulation of the Carotid Artery: Make a midline incision in the neck to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue. Ligate the distal end of the artery and place a loose ligature proximally. Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter. Secure the catheter with the proximal ligature.

-